molecular formula C22H26N2O5S2 B259130 ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B259130
M. Wt: 462.6 g/mol
InChI Key: IFPKVKLRSVYCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the inhibition of specific enzymes and signaling pathways. For example, it inhibits human carbonic anhydrase II by binding to its active site and blocking the formation of bicarbonate ions. It also inhibits cathepsin K by binding to its active site and preventing the degradation of collagen in bone tissue. Additionally, it inhibits histone deacetylase 6 by binding to its active site and preventing the deacetylation of histone proteins, which can lead to the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are diverse and depend on the specific enzyme or signaling pathway that it inhibits. For example, its inhibition of human carbonic anhydrase II can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Its inhibition of cathepsin K can lead to a decrease in bone resorption, which can be beneficial in the treatment of osteoporosis. Its inhibition of histone deacetylase 6 can lead to the activation of tumor suppressor genes, which can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments include its high potency and selectivity for specific enzymes and signaling pathways. Its limitations include its high cost of synthesis and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, the development of derivatives of this compound with improved pharmacokinetic properties and reduced toxicity is an area of future research.

Synthesis Methods

The synthesis of ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the condensation of 3-(1-piperidinylsulfonyl)benzoic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid with a high purity.

Scientific Research Applications

Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes such as human carbonic anhydrase II, cathepsin K, and histone deacetylase 6. It has also been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.

properties

Product Name

ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Molecular Formula

C22H26N2O5S2

Molecular Weight

462.6 g/mol

IUPAC Name

ethyl 2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-10-7-11-18(17)30-21(19)23-20(25)15-8-6-9-16(14-15)31(27,28)24-12-4-3-5-13-24/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,23,25)

InChI Key

IFPKVKLRSVYCDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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